molecular formula C6H14N2O B2409424 2-amino-N-isobutylacetamide CAS No. 590423-20-4

2-amino-N-isobutylacetamide

Cat. No.: B2409424
CAS No.: 590423-20-4
M. Wt: 130.191
InChI Key: RRSSLJCGIBNHIW-UHFFFAOYSA-N
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Description

2-amino-N-isobutylacetamide is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, where the amine group is substituted with an isobutyl group

Scientific Research Applications

2-amino-N-isobutylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-isobutylacetamide typically involves the reaction of isobutylamine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The general reaction scheme is as follows:

  • Reaction of Isobutylamine with Acetic Anhydride

      Reagents: Isobutylamine, Acetic Anhydride

      Conditions: Room temperature, under an inert atmosphere

      Intermediate: N-isobutylacetamide

  • Hydrolysis of Intermediate

      Reagents: Water or dilute acid

      Conditions: Mild heating

      Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-isobutylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    2-aminoacetamide: Lacks the isobutyl group, making it less hydrophobic.

    N-isobutylacetamide: Lacks the amino group, affecting its reactivity.

    2-amino-N-methylacetamide: Substituted with a methyl group instead of an isobutyl group.

Uniqueness

2-amino-N-isobutylacetamide is unique due to the presence of both the amino and isobutyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-amino-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)3-7/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSSLJCGIBNHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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